molecular formula C11H16N2O2 B13631867 4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione

4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione

Cat. No.: B13631867
M. Wt: 208.26 g/mol
InChI Key: MSEDWCXGYYKZMT-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione typically involves the condensation of 4,4-dimethyl-1,3-pentanedione with 1-methyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to accelerate the reaction and reduce the overall reaction time .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-1-(1-methyl-1h-pyrazol-4-yl)pentane-1,3-dione is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a pyrazole ring with a diketone moiety allows for diverse chemical transformations and potential therapeutic applications .

Biological Activity

4,4-Dimethyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione (CAS No. 1248432-20-3) is a compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. A common method is the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 2-methylpentane-1,3-dione under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to yield the desired product.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In a study involving various pyrazole compounds, it was found that certain derivatives showed promising cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with doxorubicin demonstrated a synergistic effect, enhancing the overall anticancer activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Synergistic Effect
Compound AMCF-715Yes
Compound BMDA-MB-23120Yes
4,4-Dimethyl...MCF-7TBDTBD

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .

Table 2: Antimicrobial Efficacy of Related Pyrazoles

Compound NameMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
4,4-Dimethyl...TBDTBD

The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific molecular targets within cells. For example:

  • Inhibition of Enzymatic Activity : Many pyrazoles inhibit key enzymes involved in cancer cell proliferation and survival.
  • Interaction with Cellular Signaling Pathways : These compounds can modulate pathways such as apoptosis and cell cycle regulation.
  • Antioxidant Properties : Some studies suggest that pyrazoles possess antioxidant capabilities that contribute to their protective effects against oxidative stress in cells .

Case Studies

One notable case study involved the synthesis and characterization of a series of pyrazole derivatives that were tested for their anticancer properties. The results indicated that modifications on the pyrazole ring significantly influenced biological activity and selectivity towards cancer cells .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

4,4-dimethyl-1-(1-methylpyrazol-4-yl)pentane-1,3-dione

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)10(15)5-9(14)8-6-12-13(4)7-8/h6-7H,5H2,1-4H3

InChI Key

MSEDWCXGYYKZMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C1=CN(N=C1)C

Origin of Product

United States

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